Beta-(p-Nitrophenyl)ethyl Bromide-d4
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Overview
Description
Beta-(p-Nitrophenyl)ethyl Bromide-d4: is a deuterated compound with the molecular formula C8H4D4BrNO2 and a molecular weight of 234.08 g/mol . This compound is a stable isotope-labeled analog of Beta-(p-Nitrophenyl)ethyl Bromide , where the hydrogen atoms are replaced with deuterium. It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-(p-Nitrophenyl)ethyl Bromide-d4 typically involves the bromination of Beta-(p-Nitrophenyl)ethyl Alcohol-d4 . The reaction is carried out in the presence of a brominating agent such as phosphorus tribromide or hydrobromic acid . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Beta-(p-Nitrophenyl)ethyl Bromide-d4 undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines , thiols , or alcohols .
Reduction Reactions: The nitro group in This compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as , , and are commonly used.
Reduction: Common reducing agents include iron powder in acetic acid or palladium on carbon with hydrogen gas .
Major Products:
Scientific Research Applications
Chemistry: Beta-(p-Nitrophenyl)ethyl Bromide-d4 is used as a building block in the synthesis of various organic compounds. Its deuterated form is particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures .
Biology and Medicine: In biological research, This compound is used as a probe to study enzyme mechanisms and protein interactions. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceutical intermediates and agrochemicals . Its stable isotope-labeled form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs .
Mechanism of Action
Beta-(p-Nitrophenyl)ethyl Bromide-d4: exerts its effects primarily through nucleophilic substitution reactions . The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The nitro group can also participate in electron-withdrawing effects , stabilizing the transition state during reactions .
Comparison with Similar Compounds
- Beta-(p-Nitrophenyl)ethyl Bromide
- Beta-(p-Nitrophenyl)ethyl Chloride
- Beta-(p-Nitrophenyl)ethyl Iodide
- Beta-(p-Nitrophenyl)ethyl Fluoride
Uniqueness: The deuterated form, Beta-(p-Nitrophenyl)ethyl Bromide-d4 , is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and mass spectrometry . The deuterium atoms help in reducing background signals and improving the accuracy of analytical measurements .
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2/i5D2,6D2 |
InChI Key |
NTURQZFFJDCTMZ-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)[N+](=O)[O-])C([2H])([2H])Br |
Canonical SMILES |
C1=CC(=CC=C1CCBr)[N+](=O)[O-] |
Origin of Product |
United States |
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